REACTION_CXSMILES
|
C([N:9]1[C:13]2=[N:14][C:15]([Br:18])=[CH:16][CH:17]=[C:12]2[CH:11]=[CH:10]1)(=O)C1C=CC=CC=1.[OH-].[Na+]>CO>[Br:18][C:15]1[N:14]=[C:13]2[NH:9][CH:10]=[CH:11][C:12]2=[CH:17][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
0.046 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N1C=CC=2C1=NC(=CC2)Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
the organic layer was washed successively with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C(=N1)NC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.028 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |